Benzenepropanal, 4-methyl-

Beschreibung

The exact mass of the compound Benzenepropanal, 4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenepropanal, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

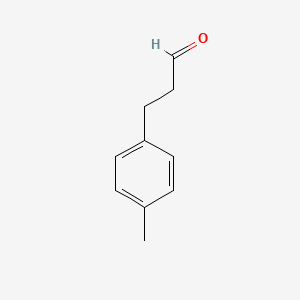

IUPAC Name |

3-(4-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGZWIFTZXUDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063844 | |

| Record name | p-Methylhydrocinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-12-2 | |

| Record name | 4-Methylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methylphenyl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Methylhydrocinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-p-tolylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-METHYLPHENYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMD883W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Benzenepropanal, 4-methyl-" CAS number 5406-12-2 properties

An In-depth Technical Guide to Benzenepropanal, 4-methyl- (CAS 5406-12-2)

Compound Overview and Identification

Benzenepropanal, 4-methyl-, registered under CAS Number 5406-12-2, is an aromatic aldehyde of significant interest in both industrial and research settings.[1] Structurally, it consists of a propanal group attached to a benzene ring, which is further substituted with a methyl group at the para (4-) position. This molecule is also commonly referred to by several synonyms, including 4-Methylbenzenepropanal, p-Methylhydrocinnamic aldehyde, and 3-(4-methylphenyl)propanal.[1][2][3] Its unique combination of an aldehyde functional group, an alkyl-substituted aromatic ring, and a flexible three-carbon chain makes it a versatile compound, primarily recognized for its distinct floral aroma but also possessing potential as a building block in synthetic chemistry.[4][]

This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, spectroscopic signature, applications in research and development, and essential safety protocols for laboratory and industrial handling. The content is tailored for professionals in chemistry, pharmacology, and materials science who require a detailed understanding of this compound.

Physicochemical Properties

The physical and chemical characteristics of Benzenepropanal, 4-methyl- determine its behavior in various applications, from formulation in consumer products to its reactivity in synthetic protocols. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2][] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| Boiling Point | 220-224 °C | [1] |

| Density | ~0.999 g/cm³ at 14 °C | [1][4] |

| Refractive Index | ~1.525 | [4][6] |

| LogP | 2.58 | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [4][6] |

| Odor Profile | Floral, reminiscent of heliotrope, lily, and lilac | [4] |

The compound's insolubility in water and good solubility in organic solvents are typical for a molecule of its size and polarity, driven by the large nonpolar aromatic and alkyl portions.[4][6] Its relatively high boiling point is consistent with its molecular weight and the presence of a polar aldehyde group.

Synthesis and Manufacturing

The primary industrial production method for 3-(4-Methylphenyl)propionaldehyde involves a two-step process starting from readily available precursors: p-tolualdehyde and acetaldehyde.[4] The pathway leverages a base-catalyzed aldol condensation followed by a selective hydrogenation of the resulting carbon-carbon double bond.

Caption: Synthesis pathway for Benzenepropanal, 4-methyl-.

General Synthesis Protocol

The following protocol outlines the laboratory-scale synthesis based on the established industrial method.[4]

Step 1: Aldol Condensation

-

A reaction vessel is charged with p-tolualdehyde and a solvent such as ethanol.

-

An aqueous solution of a base (e.g., sodium hydroxide) is prepared.

-

Acetaldehyde is slowly added to the p-tolualdehyde solution while maintaining a controlled temperature, typically below 25 °C.

-

The base solution is then added dropwise to the mixture, catalyzing the condensation reaction. The reaction is monitored for the formation of the unsaturated aldehyde intermediate, 4-methylcinnamaldehyde.

-

Upon completion, the reaction is quenched, typically by neutralization with a dilute acid. The organic phase is separated, washed, and the solvent is removed to yield the crude intermediate.

Step 2: Selective Hydrogenation

-

The crude 4-methylcinnamaldehyde is dissolved in a suitable solvent (e.g., ethyl acetate or ethanol).

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically run at a moderate pressure and temperature.

-

The progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the selective reduction of the C=C double bond while preserving the aldehyde group.

-

Once the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude Benzenepropanal, 4-methyl- is purified by vacuum distillation to yield the final product.

Spectroscopic Analysis and Structural Elucidation

4.1 Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include:

-

~2720 cm⁻¹ and ~2820 cm⁻¹: A pair of bands characteristic of the C-H stretch of an aldehyde (Fermi doublet).[7]

-

~1725 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the aliphatic aldehyde.[7]

-

~3000-2850 cm⁻¹: Absorptions from the alkyl C-H stretching vibrations.

-

~1605 cm⁻¹ and ~1515 cm⁻¹: Bands corresponding to the C=C stretching vibrations within the aromatic ring.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide a clear map of the hydrogen environments. Predicted signals include: a singlet for the aldehyde proton (δ ≈ 9.8 ppm); a characteristic AA'BB' multiplet system for the four aromatic protons (δ ≈ 7.1-7.2 ppm); two triplets for the two methylene groups of the propyl chain (δ ≈ 2.7-3.0 ppm); and a singlet for the para-methyl group protons (δ ≈ 2.3 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms: the aldehyde carbonyl carbon (δ ≈ 202 ppm); four signals for the aromatic carbons; two signals for the methylene carbons; and one signal for the aromatic-bound methyl carbon (δ ≈ 21 ppm).

4.3 Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular formula C₁₀H₁₂O.[3]

-

Key Fragments: Fragmentation is expected to occur via cleavage at positions alpha and beta to the carbonyl group and through benzylic cleavage.

Caption: Predicted major fragmentation pathways for Benzenepropanal, 4-methyl-.

Applications in Research and Development

While established in the fragrance industry, the structural motifs of Benzenepropanal, 4-methyl- make it a compound of interest for broader research, particularly in medicinal chemistry.

5.1 Fragrance and Perfumery: The primary commercial application is as a fragrance ingredient in perfumes, cosmetics, and other consumer products due to its pleasant and stable floral scent.[][6] It blends well with other aromatic components to create complex floral and oriental fragrance profiles.[6]

5.2 Potential in Drug Discovery and Medicinal Chemistry: The presence of a methyl group on an aromatic scaffold is a common strategy in drug design, often referred to as the "magic methyl" effect.[8][9] Introducing a methyl group can profoundly influence a molecule's properties by:

-

Modulating Lipophilicity: Affecting solubility, cell membrane permeability, and protein binding.[9]

-

Controlling Conformation: The methyl group can introduce steric hindrance that locks the molecule into a more biologically active conformation.[8]

-

Blocking Metabolism: It can be placed at a site of metabolic action (e.g., hydroxylation) to improve the pharmacokinetic profile and increase the half-life of a drug candidate.[9]

Furthermore, one supplier notes its use as a reagent in research related to the treatment and prevention of rabies and cancer, suggesting its utility as a chemical intermediate in the synthesis of more complex, biologically active molecules.[4]

Safety, Handling, and Storage

Proper handling of Benzenepropanal, 4-methyl- is essential to ensure laboratory safety. It is classified as harmful and can cause skin sensitization.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4][6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [2] |

6.1 Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][10]

-

Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow first-aid measures immediately.[10]

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[12]

6.2 First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

6.3 Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

References

-

4-Methylbenzenepropanal - CAS Common Chemistry. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem. [Link]

-

4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem. [Link]

-

Example 7 - Organic Chemistry at CU Boulder. [Link]

-

[Application of methyl in drug design] - PubMed. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. echemi.com [echemi.com]

- 3. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5406-12-2 | CAS DataBase [m.chemicalbook.com]

- 6. 3-(4-METHYLPHENYL)PROPIONALDEHYDE | 5406-12-2 [amp.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Methylbenzenepropanal: Properties, Synthesis, and Analysis

Executive Summary: This document provides a comprehensive technical overview of 4-methylbenzenepropanal (CAS 5406-12-2), a substituted aromatic aldehyde. While primarily known for its application in the fragrance industry, its reactive aldehyde functionality and aromatic core make it a molecule of interest for synthetic chemists. This guide details its physicochemical and chemical properties, offers predictive spectroscopic analyses, presents a representative experimental protocol for its synthesis and purification, and discusses its safety and regulatory standing. The content is tailored for researchers, scientists, and professionals in chemical synthesis and product development, emphasizing the causal relationships behind its chemical behavior and analytical characteristics.

Chemical Identity and Overview

4-Methylbenzenepropanal, also known by synonyms such as p-methylhydrocinnamic aldehyde and 3-(4-methylphenyl)propanal, is an organic compound featuring a propanal group attached to a p-tolyl moiety.[1] Its structure combines an aliphatic aldehyde with an aromatic ring, giving it a distinct reactivity profile that differentiates it from simple aliphatic or aromatic aldehydes.

-

IUPAC Name: 3-(4-methylphenyl)propanal[1]

-

CAS Number: 5406-12-2[2]

-

Molecular Formula: C₁₀H₁₂O[2]

-

Molecular Weight: 148.20 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The physical properties of 4-methylbenzenepropanal are critical for its handling, purification, and formulation. The data presented below has been aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| Appearance | Colorless oily liquid | [3] |

| Odor | Sweet, fruity, balsamic aroma | [3] |

| Density | 0.9928 g/cm³ at 18.5 °C | [2] |

| Boiling Point | 223 °C at 760 mmHg | [2] |

| Flash Point | 99.4 °C | [2] |

| Refractive Index (n²⁰/D) | 1.508 | [2] |

| Solubility | Soluble in oils and ethanol; slightly soluble in water. | [3] |

| logP (Octanol/Water) | 2.12650 (Computed) | [2] |

The relatively high boiling point is consistent with its molecular weight and aromatic character. Its low water solubility and a logP value greater than 2 indicate its lipophilic nature, a key property for its use in non-aqueous formulations like perfumes.

Chemical Properties and Reactivity Profile

Electronic and Steric Effects

The reactivity of 4-methylbenzenepropanal is governed by the aldehyde functional group, but significantly modulated by the p-tolyl substituent. Unlike simple aromatic aldehydes (e.g., benzaldehyde), the carbonyl group is separated from the ring by an ethyl spacer. This insulation prevents direct resonance conjugation between the aromatic ring and the carbonyl group.

Consequently, 4-methylbenzenepropanal behaves more like a typical aliphatic aldehyde in terms of the electrophilicity of its carbonyl carbon. It does not benefit from the resonance-induced deactivation seen in conjugated aromatic aldehydes, where the benzene ring donates electron density to the carbonyl carbon, reducing its partial positive charge and thus its reactivity towards nucleophiles.[4][5] Therefore, it is expected to be more reactive in nucleophilic addition reactions than benzaldehyde but may experience slightly more steric hindrance than propanal due to the bulky tolyl group.[5][6]

Typical Reactions of the Aldehyde Moiety

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 3-(4-methylphenyl)propanoic acid. This reaction can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like Tollens' reagent. The choice of oxidant is critical; stronger agents are used for high-yield synthesis, while milder ones can be used for qualitative identification.

-

Reduction: The carbonyl group can be reduced to a primary alcohol, 3-(4-methylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) is also an effective method. NaBH₄ is often preferred in a laboratory setting for its safety and selectivity for aldehydes and ketones.

-

Nucleophilic Addition: As an electrophile, the carbonyl carbon is susceptible to attack by various nucleophiles.

-

Grignard & Organolithium Reagents: Reaction with organometallic reagents (e.g., CH₃MgBr) followed by acidic workup yields secondary alcohols.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) forms a cyanohydrin, a versatile intermediate for synthesizing alpha-hydroxy acids and alpha-amino acids.

-

Acetal Formation: In the presence of an acid catalyst, it reacts reversibly with alcohols to form acetals.[7] This reaction is often used as a protecting group strategy in multi-step syntheses, as acetals are stable under basic and neutral conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid.

-

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is an essential tool for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

-

~9.8 ppm (t, 1H): The aldehyde proton (-CHO). It would appear as a triplet due to coupling with the adjacent CH₂ group.

-

~7.1 ppm (d, 2H) & ~7.0 ppm (d, 2H): Aromatic protons. The para-substituted ring will show a characteristic AA'BB' system, often appearing as two distinct doublets.

-

~2.9 ppm (t, 2H): The methylene (CH₂) protons alpha to the aromatic ring (Ar-CH₂).

-

~2.7 ppm (dt, 2H): The methylene (CH₂) protons alpha to the carbonyl group (-CH₂-CHO).

-

~2.3 ppm (s, 3H): The methyl (CH₃) protons on the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

-

~202 ppm: Aldehyde carbonyl carbon (C=O).

-

~138-140 ppm: Quaternary aromatic carbons (ipso-carbons).

-

~129 ppm & ~128 ppm: Protonated aromatic carbons (CH).

-

~45 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-CHO).

-

~30 ppm: Methylene carbon alpha to the aromatic ring (Ar-CH₂).

-

~21 ppm: Methyl carbon on the aromatic ring (-CH₃).

Infrared (IR) Spectroscopy (Predicted)

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet), a highly characteristic feature.

-

~1725 cm⁻¹: Strong C=O stretch, characteristic of an aliphatic aldehyde.

-

~3010-3050 cm⁻¹: Aromatic C-H stretch.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretch.

-

~1610 cm⁻¹ and ~1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS) (Predicted Fragmentation)

-

Molecular Ion (M⁺): A peak at m/z = 148.

-

Major Fragments: Expect significant fragmentation via benzylic cleavage to form the tropylium ion or a related benzyl cation at m/z = 91. Another likely fragmentation is McLafferty rearrangement if sterically feasible, or cleavage alpha to the carbonyl group.

Experimental Protocols

Synthesis via Oxidation of 3-(4-methylphenyl)propan-1-ol (Representative Protocol)

A reliable and common method for synthesizing an aldehyde is the controlled oxidation of its corresponding primary alcohol. This avoids over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation in an anhydrous solvent.

Causality of Experimental Choices:

-

Reagent: PCC is chosen because it is a relatively mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation, especially when used in a non-aqueous solvent.[8]

-

Solvent: Dichloromethane (DCM) is an excellent anhydrous solvent for this reaction. It is inert to PCC and effectively dissolves both the alcohol starting material and the PCC reagent. Anhydrous conditions are crucial to prevent the formation of the gem-diol, which would be further oxidized to the carboxylic acid.

-

Purification: The crude product contains the desired aldehyde, chromium byproducts, and pyridine. Filtration through a silica gel plug is a highly effective method to remove the polar, solid chromium salts. Subsequent vacuum distillation is ideal for purifying the final product, separating it from any non-volatile impurities and residual solvent.

Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: In a fume hood, carefully add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM with stirring.

-

Substrate Addition: Dissolve 3-(4-methylphenyl)propan-1-ol (1.0 equivalent, CAS 5406-39-3) in 20 mL of anhydrous DCM.[9] Add this solution dropwise to the stirring suspension of PCC over 15 minutes. The reaction is exothermic and the mixture will turn into a dark, tarry brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

-

Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Stir for 10 minutes.

-

Filtration: Prepare a short plug of silica gel in a fritted funnel. Pass the reaction mixture through the silica plug to filter off the chromium residues. Wash the plug with additional diethyl ether (2 x 50 mL) to ensure all product is recovered.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 4-methylbenzenepropanal.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-methylbenzenepropanal.

Safety, Handling, and Regulatory Status

Hazard Identification:

-

GHS Classification: H317 - May cause an allergic skin reaction.[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Handling and Storage:

-

Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Regulatory Status: The International Fragrance Association (IFRA) has issued a standard prohibiting the use of p-methylhydrocinnamic aldehyde as a fragrance ingredient.[1] This decision is driven by its potential for dermal sensitization.[1] Researchers and developers must be aware of this restriction for any consumer-facing applications.

Applications and Relevance in Industry and Research

-

Fragrance Industry: Historically, its primary application was as a fragrance ingredient in perfumes and cosmetics due to its sweet, floral, and fruity aroma.[2][3] However, due to the IFRA prohibition, its use in this sector is no longer permitted.[1]

-

Organic Synthesis: As a reactive aldehyde, 4-methylbenzenepropanal serves as a valuable building block in organic synthesis. It can be used to introduce the 3-(p-tolyl)propyl moiety into more complex molecules through reactions at the carbonyl group.

-

Drug Development: There is currently no significant evidence in published literature to suggest that 4-methylbenzenepropanal is used as a key intermediate or pharmacophore in drug development. Its biological activity has not been extensively studied beyond dermal sensitization.

Conclusion

4-Methylbenzenepropanal is a well-defined aromatic aldehyde whose chemical and physical properties are dictated by the interplay between its alkyl aldehyde chain and the p-tolyl group. While its industrial application in fragrances has been curtailed by regulatory standards due to sensitization concerns, its predictable reactivity makes it a useful, albeit niche, intermediate for synthetic organic chemistry. This guide provides the foundational technical knowledge required for its safe handling, synthesis, and characterization, empowering researchers to utilize it effectively in a laboratory context.

References

-

Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

-

askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]

-

Allen. (n.d.). Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain.. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

PubChem. (n.d.). 3-(p-Methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Sopian, S. A., et al. (2025, August 10). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Retrieved from [Link]

-

ChemistryViews. (2024, May 23). Hydroformylation of Vinyl Arenes. Retrieved from [Link]

-

Evidentic. (n.d.). Buy Benzenepropanol, 4-methyl- (EVT-368678) | 5406-39-3. Retrieved from [Link]

-

MHLW. (n.d.). Database of Research Outcomes by the Ministry of Health, Labour and Welfare. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Retrieved from [Link]

-

ResearchGate. (2013, April 26). Hydroformylation of 4-vinylpyridine catalyzed by rhodium complexes in homogeneous or in aqueous biphasic system. Retrieved from [Link]

-

PubChem. (2026, January 10). 3,3-Difluoro-3-(4-methylphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (2012, September 11). Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599). Retrieved from [Link]

-

Save My Exams. (2025, March 3). Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

-

Scribd. (n.d.). Comprehensive Organic Chemistry For IIT JEE Main and Advanced. Retrieved from [Link]

Sources

- 1. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Methyl-3-(4-methylphenyl)propanal [shiji.cnreagent.com]

- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 7. researchgate.net [researchgate.net]

- 8. savemyexams.com [savemyexams.com]

- 9. biosynth.com [biosynth.com]

Synthesis pathways for 3-(4-methylphenyl)propanal

An In-depth Technical Guide to the Synthesis of 3-(4-methylphenyl)propanal

Introduction

3-(4-methylphenyl)propanal, also known as p-methylhydrocinnamaldehyde, is a significant aldehyde in the fields of fragrance and organic synthesis.[1][2] Its distinct floral and aldehydic scent profile makes it a valuable component in perfumery.[3][4][5] Beyond its aromatic properties, its bifunctional nature—containing both an aldehyde and a substituted aromatic ring—renders it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(4-methylphenyl)propanal. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer in-depth analysis of the causality behind experimental choices, ensuring scientific integrity and practical applicability. We will explore various methodologies, from classic C-C bond-forming reactions to strategic functional group interconversions, providing detailed protocols and comparative analyses to guide the synthetic chemist in selecting the most appropriate route for their specific needs.

Chapter 1: A Retrosynthetic View

To logically approach the synthesis of 3-(4-methylphenyl)propanal, we can employ retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The primary disconnections reveal several strategic approaches, which form the basis of the subsequent chapters.

Caption: Retrosynthetic analysis of 3-(4-methylphenyl)propanal.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[6][7] This strategy is highly effective for constructing the propanal side chain directly onto the p-tolyl moiety.

Principle and Mechanistic Insight

The reaction typically involves the coupling of a 4-substituted toluene, such as 4-bromotoluene or 4-iodotoluene, with an allylic partner in the presence of a Pd(0) catalyst and a base.[8] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species, forming a Pd(II) complex. Subsequent coordination and insertion of the alkene into the Pd-Aryl bond, followed by β-hydride elimination, generates the product and regenerates the active catalyst.[7][9]

Causality Behind Experimental Choices:

-

Alkene Partner: While allyl alcohol can be used directly, it often leads to side reactions, such as aldol condensation of the product aldehyde under the reaction conditions.[3][10] A more robust approach employs a protected form of the alkene, such as an allyl ether or an acrolein acetal.[10][11] The protecting group can be easily removed in a subsequent hydrolysis step to reveal the desired aldehyde.

-

Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[8][9] The choice of ligand, typically a phosphine like tri-o-tolylphosphine, is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity.

-

Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.[7][8]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Reaction using Acrolein Acetal

The following protocol is adapted from established procedures for the synthesis of related phenylpropanals and serves as a robust template.[11]

Step 1: Mizoroki-Heck Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., tri-o-tolylphosphine, 2-4 mol%), and a base (e.g., triethylamine, 1.5 equivalents).

-

Add the solvent (e.g., anhydrous dimethylformamide/triethylamine mixture).[8]

-

Add 1-bromo-4-methylbenzene (1.0 equivalent) and acrolein diethyl acetal (1.2 equivalents) via syringe.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether), and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is the acetal intermediate.

Step 2: Acetal Hydrolysis

-

Dissolve the crude acetal intermediate in a mixture of acetic acid and water (e.g., 60% aqueous acetic acid).[3]

-

Heat the solution at reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC/GC).

-

Cool the reaction mixture, neutralize carefully with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product, 3-(4-methylphenyl)propanal, by column chromatography or vacuum distillation.

| Parameter | Condition 1 | Condition 2 | Yield | Reference |

| Aryl Halide | 4-Bromotoluene | 4-Iodotoluene | ~55-70% | [3] |

| Alkene | Allyl ether | Acrolein acetal | (isolated) | |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | PdCl₂(PPh₃)₂ | ||

| Solvent | Tributylamine | DMF/Triethylamine | [3][8] | |

| Temperature | 140°C | 110°C |

Chapter 3: Direct Carbonylation: Hydroformylation of 4-Methylstyrene

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic chemistry, providing a direct route to aldehydes from alkenes by the addition of carbon monoxide and hydrogen (syngas).[12] Applying this to 4-methylstyrene presents a highly atom-economical pathway to the target molecule.

Principle and Mechanistic Insight

The reaction involves treating the alkene with syngas at elevated temperature and pressure in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[13] A key challenge in the hydroformylation of styrenic substrates is controlling regioselectivity. The reaction can produce two isomeric aldehydes: the desired linear product (3-(4-methylphenyl)propanal) and the branched product (2-methyl-2-(4-methylphenyl)ethanal).

Causality Behind Experimental Choices:

-

Catalyst System: While cobalt catalysts were used historically, modern processes often employ rhodium catalysts modified with phosphine or phosphite ligands. These systems operate under milder conditions and offer superior control over selectivity.[14]

-

Ligand Design: The steric and electronic properties of the ligands coordinated to the metal center are the primary determinants of regioselectivity. Bulky phosphine or diphosphoramidite ligands can preferentially direct the formyl group to the terminal carbon of the alkene, favoring the formation of the linear aldehyde.[14]

-

Reaction Conditions: Temperature and syngas pressure are critical parameters. Interestingly, for certain rhodium-diphosphoramidite catalyst systems, reducing the syngas pressure or increasing the temperature can invert the regioselectivity from branched-selective to linear-selective.[14] This provides a powerful handle for optimizing the synthesis towards the desired product.

Caption: General catalytic cycle for hydroformylation.

Detailed Protocol: Rh-Catalyzed Hydroformylation

This protocol is a representative laboratory-scale procedure. Note: This reaction must be conducted in a high-pressure autoclave by trained personnel.

-

In a glovebox, charge the autoclave's glass liner with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., a BINOL-derived diphosphoramidite) in a degassed solvent like toluene.[14]

-

Add 4-methylstyrene (1.0 equivalent) to the catalyst solution.

-

Seal the autoclave, remove it from the glovebox, and connect it to a syngas (1:1 CO/H₂) line.

-

Pressurize the reactor to the desired pressure (e.g., 10 bar) and heat to the target temperature (e.g., 80°C).[14]

-

Maintain stirring for the required reaction time (e.g., 12-24 hours).

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

Open the reactor, remove the contents, and analyze the product mixture by GC or ¹H NMR to determine the conversion and the linear-to-branched aldehyde ratio.

-

The product can be purified by removing the solvent under reduced pressure followed by column chromatography or vacuum distillation.

| Catalyst System | Pressure (bar) | Temperature (°C) | Linear:Branched Ratio | Reference |

| Rh/diphosphoramidite | 20 | 50 | 28:72 | [14] |

| Rh/diphosphoramidite | 1 (atm) | 50 | 71:29 | [14] |

| Rh/diphosphoramidite | 10 | 80 | 73:27 | [14] |

Chapter 4: Strategies of Functional Group Interconversion

An alternative to forming the core carbon skeleton in one step is to build a related precursor and then perform a functional group interconversion to arrive at the target aldehyde. This approach often involves robust and high-yielding reactions.

Oxidation of 3-(4-Methylphenyl)propan-1-ol

This two-step approach involves first synthesizing the corresponding primary alcohol and then oxidizing it to the aldehyde.

Principle and Mechanistic Insight: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[15] The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, 3-(p-tolyl)propionic acid.[16] This requires the use of mild and controlled oxidizing agents.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Chromium-based reagents like Pyridinium Chlorochromate (PCC) are classic choices that reliably stop at the aldehyde stage. Other modern methods include the Swern oxidation (using oxalyl chloride/DMSO) and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields.

-

Precursor Synthesis: The required alcohol, 3-(4-methylphenyl)propan-1-ol, can be synthesized via several routes, such as the reduction of 3-(p-tolyl)propionic acid or its esters using a reducing agent like lithium aluminum hydride (LiAlH₄), or via a Grignard reaction between 4-methylbenzylmagnesium chloride and ethylene oxide.[17]

Caption: Workflow for synthesis via alcohol oxidation.

Detailed Protocol: Oxidation with PCC

-

Suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolve 3-(4-methylphenyl)propan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.[17]

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark, thick slurry. Monitor completion by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify by column chromatography or vacuum distillation.

Selective Hydrogenation of 3-(4-Methylphenyl)propenal

This pathway involves the synthesis of an α,β-unsaturated aldehyde precursor, followed by the selective reduction of the carbon-carbon double bond.

Principle and Mechanistic Insight: The key to this method is chemoselectivity. Catalytic hydrogenation must reduce the C=C bond while leaving the aldehyde functional group intact. Standard hydrogenation catalysts like Pd/C under H₂ pressure often lead to over-reduction to the alcohol.

Causality Behind Experimental Choices:

-

Selective Catalysts: Specific catalyst systems are required for this transformation. Lindlar's catalyst (Pd on CaCO₃ poisoned with lead) is a classic example. Other methods may use transfer hydrogenation or specific palladium catalysts under controlled conditions to achieve high selectivity for the desired propanal.[18]

-

Precursor Synthesis: The precursor, 3-(4-methylphenyl)propenal, is readily synthesized via a Claisen-Schmidt (a type of Aldol) condensation between p-tolualdehyde and acetaldehyde in the presence of a base like sodium hydroxide.[19][20]

Caption: Workflow for synthesis via propenal reduction.

Detailed Protocol: Selective Hydrogenation

-

To a solution of 3-(4-methylphenyl)propenal (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate), add the hydrogenation catalyst (e.g., 5% Pd on carbon, 1-5 mol%).[18]

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 500 mbar) while stirring vigorously.[18]

-

Monitor the reaction progress by GC or by measuring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield pure 3-(4-methylphenyl)propanal.

Chapter 5: Comparative Analysis and Conclusion

The choice of a synthetic pathway depends heavily on the specific requirements of the project, including scale, available starting materials, cost, and desired purity.

| Pathway | Starting Materials | Steps | Typical Yield | Key Advantages | Key Challenges |

| Heck Reaction | 4-Halotoluene, Allyl derivative | 2 | 55-70% | Good functional group tolerance; versatile. | Catalyst cost; potential side reactions; purification. |

| Hydroformylation | 4-Methylstyrene, Syngas | 1 | >70% | Atom economical; direct route. | Requires high-pressure equipment; regioselectivity control. |

| Alcohol Oxidation | p-Toluic acid derivative | 2-3 | High | Robust, well-understood reactions. | Use of stoichiometric (often toxic) reagents; over-oxidation risk. |

| Propenal Hydrogenation | p-Tolualdehyde, Acetaldehyde | 2 | High | Readily available starting materials. | Chemoselectivity of hydrogenation can be difficult. |

Expert Insights:

-

For large-scale industrial production , hydroformylation is often the most economically viable and environmentally friendly route due to its high atom economy and directness, provided the regioselectivity can be effectively controlled.

-

For laboratory-scale research and development , the Heck reaction offers significant flexibility in substrate scope, allowing for the synthesis of various analogs. The two-step functional group interconversion pathways (alcohol oxidation and propenal hydrogenation ) are also excellent choices for lab synthesis, as they rely on classic, reliable reactions with readily available starting materials. The choice between them may depend on the availability of either the corresponding propionic acid or tolualdehyde precursors.

Ultimately, each pathway presents a valid and effective route to 3-(4-methylphenyl)propanal. By understanding the underlying principles and experimental nuances of each method, the synthetic chemist is well-equipped to make an informed decision that best aligns with their research or production goals.

References

-

Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient - ACS Publications. (2020-11-24). Available at: [Link]

-

Process Research and Scale-Up Synthesis of 3‑(4-Isobutyl-2- methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient - ACS Publications. (2020-11-24). Available at: [Link]

- RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry - Google Patents.

-

Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction - Odinity. (2014-02-25). Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

- US20100256421A1 - Propanal Production Methods - Google Patents.

-

CAS No : 5406-12-2 | Product Name : 3-(p-Tolyl)propanal | Pharmaffiliates. Available at: [Link]

- US20160108342A1 - 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient - Google Patents.

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Hydroformylation - Wikipedia. Available at: [Link]

-

Heck reaction – Knowledge and References - Taylor & Francis. Available at: [Link]

- US4486607A - Process for the production of phenyl substituted propanal - Google Patents.

-

3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem - NIH. Available at: [Link]

-

Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst | Bentham Science Publishers. (2023-10-01). Available at: [Link]

-

3-(4-Methylphenyl)prop-2-enal | C10H10O | CID 582941 - PubChem. Available at: [Link]

-

Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC - NIH. Available at: [Link]

-

Showing metabocard for 3-(4-Methylphenyl)-2-propenal (HMDB0029640). (2012-09-11). Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023-06-30). Available at: [Link]

-

3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem - NIH. Available at: [Link]

-

The Phenylpropanals—Floral Aromatic Aldehydes fragrance - Perfumer & Flavorist. Available at: [Link]

-

Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. (2025-03-03). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20160108342A1 - 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient - Google Patents [patents.google.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hydroformylation - Wikipedia [en.wikipedia.org]

- 13. Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. savemyexams.com [savemyexams.com]

- 16. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. biosynth.com [biosynth.com]

- 18. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry - Google Patents [patents.google.com]

- 19. 3-(4-Methylphenyl)prop-2-enal | C10H10O | CID 582941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Human Metabolome Database: Showing metabocard for 3-(4-Methylphenyl)-2-propenal (HMDB0029640) [hmdb.ca]

An In-depth Technical Guide to the Spectroscopic Data of p-Methylhydrocinnamaldehyde

Introduction: Elucidating the Molecular Architecture of p-Methylhydrocinnamaldehyde

p-Methylhydrocinnamaldehyde, systematically known as 3-(4-methylphenyl)propanal, is an aromatic aldehyde with applications in the fragrance and flavor industries. Its structural characterization is paramount for quality control, regulatory compliance, and the development of new applications. This technical guide provides a comprehensive analysis of the spectroscopic data of p-methylhydrocinnamaldehyde, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular fingerprint through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The causality behind employing this multi-spectroscopic approach lies in the complementary nature of the data obtained. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, which collectively provide an unambiguous structural elucidation. This guide will delve into the theoretical underpinnings and practical interpretation of the spectra, grounded in established principles and supported by available data.

Molecular Structure and Isomerism

p-Methylhydrocinnamaldehyde possesses a straightforward yet distinct molecular structure, consisting of a p-substituted toluene ring attached to a propanal chain. The IUPAC name, 3-(4-methylphenyl)propanal, clearly defines this arrangement.[1] The presence of a chiral center is absent in this molecule.

Caption: 2D structure of p-methylhydrocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for delineating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for the structural confirmation of p-methylhydrocinnamaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum of p-methylhydrocinnamaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the benzylic and adjacent methylene protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.1 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~2.9 | Triplet (t) | 2H | Benzylic protons (-CH₂-Ar) |

| ~2.7 | Triplet of triplets (tt) | 2H | Methylene protons (-CH₂-CHO) |

| ~2.3 | Singlet (s) | 3H | Methyl protons (-CH₃) |

Note: This is a predicted spectrum based on known chemical shift values and coupling patterns for similar structures. Experimental data should be consulted for precise values.

The aldehydic proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will likely exhibit a complex splitting pattern characteristic of a para-substituted benzene ring. The benzylic and adjacent methylene protons will show triplet and triplet of triplets, respectively, due to coupling with their neighbors. The methyl protons, being isolated, will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For p-methylhydrocinnamaldehyde, ten distinct signals are expected.

¹³C NMR Data from SpectraBase:

While specific peak lists are proprietary, the availability of a ¹³C NMR spectrum for 3-(4-methylphenyl)propanal is noted in the PubChem database, sourced from SpectraBase.[1] Based on general chemical shift ranges for similar compounds, the following assignments can be predicted:

| Chemical Shift (ppm) | Assignment |

| ~202 | Aldehydic Carbonyl (C=O) |

| ~138 | Quaternary Aromatic Carbon (C-CH₂) |

| ~136 | Quaternary Aromatic Carbon (C-CH₃) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~45 | Methylene Carbon (-CH₂-CHO) |

| ~30 | Benzylic Carbon (-CH₂-Ar) |

| ~21 | Methyl Carbon (-CH₃) |

The carbonyl carbon is the most downfield signal. The aromatic carbons appear in the typical range of 120-140 ppm. The aliphatic carbons of the propyl chain and the methyl group are found at higher field.

Caption: Predicted NMR assignments for p-methylhydrocinnamaldehyde.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of p-methylhydrocinnamaldehyde is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Vapor Phase IR Spectrum:

A vapor phase IR spectrum for 3-(p-tolyl)propionaldehyde is available on SpectraBase, as indicated by PubChem.[1]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~2830 and ~2720 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1725 | C=O stretch | Aldehyde |

| ~1605, ~1515, ~1460 | C=C stretch | Aromatic ring |

| ~815 | C-H bend | p-disubstituted aromatic |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the characteristic pair of C-H stretching bands for the aldehyde group (Fermi doublet) around 2830 and 2720 cm⁻¹. The presence of aromatic C-H and C=C stretching bands, along with the out-of-plane bending band indicative of para-substitution, further confirms the aromatic portion of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

GC-MS Data:

GC-MS data for 3-(4-methylphenyl)propanal is available from SpectraBase.[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of p-methylhydrocinnamaldehyde, which is 148.20 g/mol .[1]

-

Benzylic Cleavage: A prominent peak is expected at m/z 105, resulting from the cleavage of the bond between the benzylic carbon and the adjacent methylene group, forming a stable tropylium or substituted tropylium ion.

-

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement, which would lead to a fragment at m/z 44.

-

Loss of CHO: A peak at m/z 119 would correspond to the loss of the formyl radical (•CHO).

-

Loss of C₂H₄O: A peak at m/z 104 could result from the loss of a C₂H₄O fragment.

Caption: Predicted major fragmentation pathways for p-methylhydrocinnamaldehyde in EI-MS.

Experimental Protocols: A Guideline for Data Acquisition

While specific experimental parameters for the provided data are not detailed, the following represents a standard protocol for acquiring spectroscopic data for a compound like p-methylhydrocinnamaldehyde.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of p-methylhydrocinnamaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and more scans are typically necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy (ATR):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small drop of liquid p-methylhydrocinnamaldehyde directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of p-methylhydrocinnamaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature of ~280 °C at a rate of 10-15 °C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source and Transfer Line Temperatures: ~230 °C and ~280 °C, respectively.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to p-methylhydrocinnamaldehyde. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of p-methylhydrocinnamaldehyde. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the p-tolyl and propanal moieties. The IR spectrum provides definitive evidence for the presence of the aldehyde functional group and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. This in-depth technical guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of p-methylhydrocinnamaldehyde in various applications.

References

-

PubChem. (n.d.). 3-(p-Methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

IUPAC name and synonyms for Benzenepropanal, 4-methyl-

An In-depth Technical Guide to Benzenepropanal, 4-methyl-

Executive Summary

This technical guide provides a comprehensive overview of Benzenepropanal, 4-methyl- (CAS 5406-12-2), a synthetic aldehyde. Primarily known for its application in the fragrance industry, its use is now prohibited by the International Fragrance Association (IFRA) due to significant dermal sensitization concerns. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, synthesis, toxicological profile, and potential relevance in a broader research context. While not a direct therapeutic agent, understanding its molecular characteristics and biological interactions is valuable for scaffold development and toxicological prediction in medicinal chemistry.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research. This section details the standardized nomenclature and identifiers for Benzenepropanal, 4-methyl-.

IUPAC Name and Structure

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 3-(4-methylphenyl)propanal [1]. Its structure consists of a propanal chain attached to a benzene ring substituted with a methyl group at the para (4) position.

Sources

An In-Depth Technical Guide to 4-Methylbenzenepropanal: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 4-methylbenzenepropanal (also known as 3-(p-tolyl)propanal), a significant aromatic aldehyde in the flavor and fragrance industry. We will delve into its historical context, explore detailed synthesis methodologies, analyze its characteristic spectroscopic data, and discuss its applications and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, technical understanding of this compound.

Introduction and Chemical Identity

4-Methylbenzenepropanal is an organic compound characterized by a benzene ring substituted with a methyl group at the para-position and a propanal group. Its distinct aromatic and slightly spicy odor has made it a valuable ingredient in the formulation of fragrances and flavors.

Table 1: Chemical Identity of 4-Methylbenzenepropanal

| Identifier | Value |

| Chemical Name | 4-Methylbenzenepropanal |

| Synonyms | 3-(p-Tolyl)propanal, p-Methylhydrocinnamic aldehyde, 3-(4-Methylphenyl)propanal |

| CAS Number | 5406-12-2[1] |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 3-(4-methylphenyl)propanal |

Discovery and Historical Context

While the specific moment of discovery for 4-methylbenzenepropanal is not extensively documented in readily available literature, its structural class, the phenylpropanals, has been of interest to chemists for over a century. A key historical reference in the broader context of related aldehydes is the work of W. H. Urry et al. published in the Journal of Organic Chemistry in 1964. Although this paper, titled "Free-Radical Rearrangements, II, Ketones and Esters from the Reactions of Aldehydes with Peroxides," does not specifically detail the synthesis of 4-methylbenzenepropanal, it is frequently cited in patents related to similar fragrance compounds, indicating its foundational importance in the field of aldehyde chemistry.[2] The development and commercialization of 4-methylbenzenepropanal and its analogs are closely tied to the expansion of the flavor and fragrance industry in the mid-20th century.

Synthesis Methodologies

The synthesis of 4-methylbenzenepropanal can be achieved through several strategic routes, each with its own advantages in terms of yield, selectivity, and industrial scalability. The most prominent methods originate from readily available starting materials such as 4-methylstyrene or 4-methylcinnamaldehyde.

Hydroformylation of 4-Methylstyrene

Hydroformylation, also known as the oxo process, is a powerful one-carbon homologation reaction that converts alkenes into aldehydes. The hydroformylation of 4-methylstyrene (also known as 4-vinyltoluene) offers a direct and atom-economical route to 4-methylbenzenepropanal. This reaction typically employs a transition metal catalyst, most commonly rhodium or cobalt, under a pressurized atmosphere of carbon monoxide and hydrogen (syngas).

The regioselectivity of the hydroformylation of styrenic substrates can be influenced by the choice of catalyst and ligands, with the goal of maximizing the formation of the desired linear aldehyde over the branched isomer. Recent advancements have explored the use of copper-hydride catalysis as a milder and more selective alternative.[3][4]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 4-Methylstyrene (Conceptual)

-

Catalyst Preparation: A rhodium precursor, such as Rh(CO)₂(acac), is combined with a suitable phosphine ligand (e.g., triphenylphosphine) in a high-pressure reactor.

-

Reaction Setup: The reactor is charged with 4-methylstyrene and a solvent (e.g., toluene).

-

Reaction Execution: The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen and heated to the desired temperature (typically 80-120 °C). The reaction is monitored by gas chromatography until the starting material is consumed.

-

Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-methylbenzenepropanal.

Caption: Selective Hydrogenation of 4-Methylcinnamaldehyde.

Oxidation of 3-(p-Tolyl)propan-1-ol

A two-step approach can also be employed, starting with the reduction of a suitable precursor to 3-(p-tolyl)propan-1-ol, [5][6]followed by its oxidation to the desired aldehyde. This method offers flexibility in the choice of oxidizing agent and can be advantageous for small-scale laboratory syntheses.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. It is crucial to use mild oxidizing agents to avoid over-oxidation to the carboxylic acid, 3-(p-tolyl)propionic acid. [7] Experimental Protocol: Oxidation of 3-(p-Tolyl)propan-1-ol (Conceptual)

-

Reaction Setup: A solution of 3-(p-tolyl)propan-1-ol in a suitable solvent (e.g., dichloromethane) is prepared in a reaction flask.

-

Oxidation: A mild oxidizing agent, such as pyridinium chlorochromate (PCC), is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The solvent is evaporated, and the crude product is purified by column chromatography or vacuum distillation to afford pure 4-methylbenzenepropanal. [8][9][10]

Caption: Oxidation of 3-(p-Tolyl)propan-1-ol.

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of 4-methylbenzenepropanal are performed using standard analytical techniques.

Table 2: Key Spectroscopic Data for 4-Methylbenzenepropanal

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.8 ppm. - Aromatic protons (AA'BB' system) in the range of δ 7.0-7.2 ppm. - Methylene protons adjacent to the carbonyl group (CH₂CHO) as a triplet around δ 2.7 ppm. - Methylene protons adjacent to the aromatic ring (ArCH₂) as a triplet around δ 2.9 ppm. - Methyl protons (CH₃) as a singlet around δ 2.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 202 ppm. - Aromatic carbons in the range of δ 128-140 ppm. - Methylene carbon adjacent to the carbonyl at ~δ 45 ppm. - Methylene carbon adjacent to the aromatic ring at ~δ 30 ppm. - Methyl carbon at ~δ 21 ppm. |

| Infrared (IR) | - Strong C=O stretching vibration characteristic of an aldehyde around 1725 cm⁻¹. - C-H stretching of the aldehyde group observed as two weak bands around 2820 and 2720 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 148. - Characteristic fragmentation pattern including a prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), and a peak at m/z 105 due to the loss of a propyl group. [11] |

Applications in Industry

The primary application of 4-methylbenzenepropanal is in the flavor and fragrance industry. Its unique scent profile, which combines floral, spicy, and green notes, makes it a versatile ingredient in a wide range of products.

-

Fragrances: It is used in perfumes, colognes, soaps, detergents, and other personal care products to impart a fresh and lasting aroma.

-

Flavors: In the food industry, it is used in trace amounts to enhance fruit and spice flavors in beverages, baked goods, and confectionery.

Toxicological and Metabolic Profile

The safety of 4-methylbenzenepropanal is of paramount importance given its use in consumer products. While specific, in-depth toxicological studies on this compound are limited, data from structurally related aromatic aldehydes and propanals provide a basis for its safety assessment.

Metabolism: Aromatic aldehydes are generally metabolized in the body through oxidation of the aldehyde group to the corresponding carboxylic acid, followed by conjugation and excretion. [12]For 4-methylbenzenepropanal, the expected primary metabolite is 3-(p-tolyl)propionic acid. The metabolism of the closely related 3-phenylpropanal has been studied, providing insights into the likely metabolic fate of its methylated analog. [12][13][14] Toxicity:

-

Acute Toxicity: Based on data for related compounds like cinnamaldehyde and its derivatives, 4-methylbenzenepropanal is expected to have low to moderate acute oral and dermal toxicity. [15][16][17]* Skin Sensitization: Aromatic aldehydes as a class have the potential to be skin sensitizers due to the formation of Schiff bases with skin proteins. However, the sensitization potential can vary significantly based on the specific molecular structure.

-

Genotoxicity and Carcinogenicity: There is currently no evidence to suggest that 4-methylbenzenepropanal is genotoxic or carcinogenic.

As with all chemicals, appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, should be observed when handling 4-methylbenzenepropanal in an industrial or laboratory setting.

Conclusion

4-Methylbenzenepropanal is a commercially significant aromatic aldehyde with a rich chemistry and a well-established role in the flavor and fragrance industry. Its synthesis can be achieved through various efficient catalytic routes, and its structure is readily confirmed by standard spectroscopic methods. While its toxicological profile is largely inferred from related compounds, it is generally considered safe for its intended uses at the low concentrations typically employed. Further research into its specific metabolic pathways and long-term toxicological effects would provide a more complete understanding of this versatile molecule.

References

-

Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium. PubMed. (2022-01-15). [Link]

-

1 H NMR and 13 C NMR data of compounds 3-4. ResearchGate. (n.d.). [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]

-

Supporting Information. ScienceOpen. (n.d.). [Link]

-

Benzenepropanal | C9H10O | CID 7707. PubChem. (n.d.). [Link]

-

Amyl and hexyl cinnamaldehyde: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). (2016-07-01). [Link]

-

CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society. (2024-07-10). [Link]

-

3-(3,4-Methylenedioxyphenyl)-2-methylpropanal | C11H12O3 | CID 64805. PubChem. (n.d.). [Link]

-

CAS No : 5406-12-2 | Product Name : 3-(p-Tolyl)propanal. Pharmaffiliates. (n.d.). [Link]